N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with 1H-pyrrol-1-yl and pyridin-2-yl groups, respectively. The sulfanyl acetamide moiety is linked to the triazole via a thioether bridge, with the N-(2-methoxyphenyl) group contributing to its amphiphilic character. This structural complexity enables diverse biological interactions, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-10-3-2-8-15(17)22-18(27)14-29-20-24-23-19(16-9-4-5-11-21-16)26(20)25-12-6-7-13-25/h2-13H,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIGPMBUDQGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
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Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.
- The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
-
Anticancer Activity :
- Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- It has demonstrated cytotoxic effects in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells.
Research Findings and Case Studies
Recent studies have provided valuable insights into the biological activity of this compound:
Case Study: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation by E. coli, highlighting its potential as a therapeutic agent against resistant infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares the target compound with structurally similar derivatives:
*Calculated based on molecular formula.
Key Structural Differences and Implications
The pyridin-2-yl group at position 5 may improve solubility via hydrogen bonding relative to furan-2-yl () or piperidinyl-sulfonyl (7i) .
N-Aryl Acetamide Modifications :
- The 2-methoxyphenyl group balances lipophilicity and polarity, contrasting with 4-isopropylphenyl (OLC-12, more lipophilic) or 2-methyl-5-nitrophenyl (, more polar) .
Biological Activity Trends: Enzyme Inhibition: Compounds with bulky substituents (e.g., piperidinyl-sulfonyl in 7i) show stronger α-glucosidase inhibition (IC50: 18.4 µM) due to steric and electronic effects . Anti-Exudative Activity: Amino-substituted triazoles () exhibit efficacy in rat models, suggesting the target compound’s pyrrole group may confer similar properties .
Comparative Pharmacological and Physicochemical Profiles
Physicochemical Properties
- Solubility : Pyridine-containing derivatives (target compound, OLC-12) likely have higher aqueous solubility than furan- or phenyl-substituted analogs due to hydrogen-bonding capacity .
- Molecular Weight : The target compound (~435 g/mol) falls within the optimal range for oral bioavailability, unlike heavier analogs like 7i (575 g/mol) .
Pharmacological Potential
- Orco Channel Modulation : OLC-12’s pyridinyl and isopropyl groups are critical for mosquito Orco agonism ; the target compound’s pyrrole group may offer alternative binding modes.
- Antioxidant Activity : Electron-withdrawing groups (e.g., sulfonyl in 7i) enhance radical scavenging, whereas pyrrole’s electron-donating nature may reduce this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
